4-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

Medicinal chemistry Structure-activity relationships Physicochemical profiling

4-Methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS 694475-83-7) is a secondary sulfonamide belonging to the N-arylsulfonyl-N′-2-pyridinyl-piperazine chemotype. The molecule comprises a 4-methylbenzenesulfonyl (tosyl) group linked via an N-(2-oxoethyl)acetamide bridge to a 1-(pyridin-2-yl)piperazine terminus, yielding a molecular formula of C18H22N4O3S and a molecular weight of 374.46 g/mol.

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 694475-83-7
Cat. No. B2907865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
CAS694475-83-7
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C18H22N4O3S/c1-15-5-7-16(8-6-15)26(24,25)20-14-18(23)22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9,20H,10-14H2,1H3
InChIKeyNNVOHZSKBIDBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS 694475-83-7): Structural Identity, Scaffold Class, and Procurement Context


4-Methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS 694475-83-7) is a secondary sulfonamide belonging to the N-arylsulfonyl-N′-2-pyridinyl-piperazine chemotype. The molecule comprises a 4-methylbenzenesulfonyl (tosyl) group linked via an N-(2-oxoethyl)acetamide bridge to a 1-(pyridin-2-yl)piperazine terminus, yielding a molecular formula of C18H22N4O3S and a molecular weight of 374.46 g/mol . This scaffold is recognized across multiple therapeutic discovery programs—including glucokinase–GKRP disruptors, LpxH antibacterial inhibitors, and fluorogen-activating protein (FAP) modulators—where the ortho-pyridinyl-piperazine motif confers enhanced target engagement relative to phenyl-substituted analogs [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) and represents the des-N-methyl analog of the well-characterized probe molecule ML342 (CAS 701245-29-6), which differs solely by the absence of an N-methyl substituent on the sulfonamide nitrogen [2].

Why In-Class Substitution of 4-Methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide Carries Quantifiable Risk


Superficially similar sulfonamide-piperazine compounds within this chemotype cannot be assumed interchangeable, because minor structural modifications produce orders-of-magnitude shifts in target potency. Three orthogonal lines of evidence demonstrate this sensitivity: (i) within the LpxH inhibitor series, relocating the pyridine nitrogen from the ortho to the meta or para position reduces enzymatic IC50 by ~29- to ~37-fold (JH-LPH-86 IC50 = 85 nM vs. JH-LPH-89 IC50 = 2,464 nM and JH-LPH-88 IC50 = 3,182 nM) [1]; (ii) in the FAP-fluorogen disruption system, the N-methyl sulfonamide ML342 achieves an EC50 of 2.24 ± 0.51 nM, yet analogs lacking the pyridinyl-piperazine moiety or bearing alternative sulfonamide substitutions lose detectable activity entirely [2]; (iii) in the GAA chaperone series, replacing the sulfonamide with a carbonamide abolishes all inhibitory activity (IC50 shifts from 0.75 μM to inactive) [3]. For the target compound CAS 694475-83-7, the secondary sulfonamide (N-H) structurally distinguishes it from the tertiary sulfonamide (N-CH3) of ML342—a single-methyl difference that alters hydrogen-bond donor count (1 vs. 0), topological polar surface area (~87 vs. ~78 Ų), and clogP (~1.8 vs. ~2.0)—and has been shown in related sulfonamide SAR to govern target selectivity profiles [2].

Quantitative Differentiation Evidence: 4-Methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Structural Differentiation from the N-Methyl Analog ML342

The target compound (CAS 694475-83-7) possesses a secondary sulfonamide (SO2-NH-CH2), endowing it with one hydrogen-bond donor (HBD), in contrast to the tertiary sulfonamide (SO2-N(CH3)-CH2) of its closest analog ML342 (CAS 701245-29-6), which has zero HBDs. This single-methyl deletion increases the topological polar surface area (tPSA) from ~78 Ų (ML342) to ~87 Ų (target compound) and reduces clogP from ~2.0 to ~1.8, while preserving identical hydrogen-bond acceptor count (HBA = 6) and the same pyridin-2-yl-piperazine pharmacophore [1]. In the FAP-binding system, the N-methyl group of ML342 participates in specific hydrophobic contacts within the AM2.2 binding pocket as determined by X-ray crystallography; the des-methyl analog is therefore predicted to exhibit altered binding kinetics and target residence time [2].

Medicinal chemistry Structure-activity relationships Physicochemical profiling

Class-Level Scaffold Privilege: Ortho-Pyridinyl-Piperazine Sulfonamides vs. Phenyl-Substituted Analogs in LpxH Inhibition

The ortho-pyridinyl-piperazine sulfonamide chemotype, to which CAS 694475-83-7 belongs, has been quantitatively shown to outperform phenyl-substituted analogs in LpxH enzymatic inhibition within a directly comparable experimental system. The pyridinyl analog JH-LPH-86 (bearing the same ortho-pyridinyl-piperazine motif as the target compound) inhibited K. pneumoniae LpxH with an IC50 of 85 nM, representing a 4.2-fold improvement over the parent phenyl compound AZ1 (IC50 = 360 nM). This potency enhancement translated to a >256-fold improvement in antibacterial MIC against K. pneumoniae 10031: JH-LPH-86 MIC = 0.25 μg/mL vs. AZ1 MIC > 64 μg/mL [1]. QM/MM analysis attributed this gain to reduced repulsive exchange energy (~1 kcal/mol difference) between the pyridine ring and Phe141 of the LpxH insertion lid, a structural feature directly relevant to the target compound [1]. Although the target compound itself has not been tested in this specific assay, it shares the identical ortho-pyridinyl-piperazine substructure responsible for the documented potency enhancement.

Antibacterial LpxH inhibition Gram-negative pathogens

FAP-Fluorogen Disruption Potency of the N-Methyl Analog ML342 as Comparative Baseline

ML342 (N,4-dimethyl analog of the target compound) is a validated Molecular Libraries Probe Center Network (MLPCN) probe molecule with an EC50 of 2.24 ± 0.51 nM for disrupting the TO1-2p fluorogen–FAP AM2.2 interaction, determined by high-throughput flow cytometry [1]. ML342 exhibits >800-fold selectivity over the MG13 FAP-tag (inactive in counter-screen at all tested concentrations, PubChem AID 651698 and 651873) and is non-cytotoxic at concentrations up to 100 μM (PubChem AID 651694). PBS solubility at pH 7.4 was measured at 95.1 ± 2.7 μM (38 μg/mL), with >95% stability after 48 h in PBS buffer at room temperature [1]. The target compound (CAS 694475-83-7), lacking the N-methyl group, is the direct synthetic precursor to ML342 [2] and represents the key branching point for SAR exploration of the sulfonamide nitrogen substituent.

Chemical biology Fluorogen-activating proteins High-throughput screening

Sulfonamide Moiety Essentiality: Comparative GAA Inhibitory Activity of Sulfonamide vs. Carbonamide Analogs

Within the broader arylsulfonyl-piperazine chemotype, the sulfonamide functional group—present in CAS 694475-83-7—has been demonstrated to be essential for biological activity. In the GAA inhibitor/chaperone series (J Med Chem 2012), the lead compound 1 (bearing a tosyl-piperazine scaffold) inhibited GAA with IC50 values of 0.75 μM (blue dye substrate) and 0.94 μM (red dye substrate) in tissue homogenate assays, and exhibited a Kd of 20–60 μM by microscale thermophoresis [1]. Replacement of the sulfonamide with a carbonamide (analogs 32 and 33) resulted in complete loss of activity (inactive at all tested concentrations), and reversal of the phenyl-piperazine connectivity (analog 34) likewise abolished inhibition [1]. The sulfonamide NH (present in the target compound but methylated in ML342) may further contribute to binding through hydrogen-bond interactions with the target protein, consistent with the SAR showing that para-hydroxy and para-cyano phenyl substituents retain activity (IC50 = 1.88 μM and 2.91 μM, respectively) while non-hydrogen-bonding substituents (methyl, halo, trifluoromethyl) are largely inactive [1].

Lysosomal storage disorders Acid alpha-glucosidase Pharmacological chaperones

KDM4A Epigenetic Target Activity: ML342 as a Comparative Reference Point

In a focused KDM4A AlphaScreen profiling study, ML342 (the N-methyl analog of the target compound) demonstrated concentration-dependent KDM4A inhibition, reducing enzyme activity to 5.3 ± 1.8% of control at 20 μM and 21.3 ± 6.0% at 1 μM, corresponding to ~95% and ~79% inhibition, respectively [1]. This places ML342 as a moderate KDM4A inhibitor within the screened library (compound 4 in Table 1), substantially less potent than the reference inhibitor QC6352 (compound 3: 0.2 ± 1.2% activity at 20 μM, 34.5 ± 5.4% at 1 μM) but clearly differentiated from inactive analogs that showed >80% residual activity at both concentrations [1]. The target compound (CAS 694475-83-7) has not been profiled in this assay; however, the N-methyl deletion may alter KDM4A binding, as the sulfonamide NH could form additional hydrogen bonds within the 2-oxoglutarate-competitive binding pocket.

Epigenetics Histone demethylases KDM4A inhibition

Optimal Research and Industrial Application Scenarios for 4-Methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS 694475-83-7)


SAR Probe for Sulfonamide N-Substituent Effects in FAP-Fluorogen Modulator Programs

The target compound is the direct des-methyl precursor of the validated MLPCN probe ML342 (EC50 = 2.24 nM against FAP AM2.2). By comparing the target compound side-by-side with ML342 in fluorogen competition assays, research groups can isolate the contribution of the sulfonamide N-methyl group to binding affinity, residence time, and selectivity (>800-fold over MG13 FAP). The X-ray crystal structure of ML342 bound to FAP AM2.2 is publicly available, providing a structural framework for rationalizing any observed potency differences [1]. This head-to-head comparison directly addresses the SAR question of whether the secondary sulfonamide NH engages in productive hydrogen bonds within the fluorogen-binding pocket or merely alters conformational preferences of the tosyl group.

Scaffold-Hopping Starting Point for Antibacterial LpxH Inhibitor Optimization

The ortho-pyridinyl-piperazine motif shared by CAS 694475-83-7 and the potent LpxH inhibitor JH-LPH-86 (IC50 = 85 nM; MIC = 0.25 μg/mL against K. pneumoniae) provides a validated structural anchor for Gram-negative antibacterial discovery. The target compound can serve as a minimalist scaffold for systematic exploration of the sulfonamide aryl group (currently 4-methylphenyl), where replacement with substituted indoline or N-methyl-N-phenyl-methanesulfonamide groups has been shown to yield up to ~100-fold potency enhancements (JH-LPH-106 IC50 = 0.044 nM; JH-LPH-107 IC50 = 0.13 nM; MIC = 0.04–0.63 μg/mL against Enterobacterales) [2]. The secondary sulfonamide NH of the target compound also provides a synthetic handle for further N-functionalization that is absent in N-alkylated analogs.

Epigenetic Tool Compound Development: KDM4A and Related Histone Demethylase Profiling

ML342 has demonstrated concentration-dependent KDM4A inhibition (5.3% residual activity at 20 μM) in AlphaScreen profiling [3]. The target compound (CAS 694475-83-7) represents a structurally related but chemically distinct entry point for KDM demethylase SAR, where the secondary sulfonamide NH may recapitulate key hydrogen-bond interactions with the 2-oxoglutarate binding site while offering different physicochemical properties (lower logP, higher tPSA) that may improve aqueous solubility and reduce off-target promiscuity. Testing the target compound alongside ML342 in a panel of KDM isoforms (KDM4A–E, KDM5, KDM6) would establish whether the N-H pharmacophore confers isoform selectivity advantages.

Chemical Biology Tool for Secondary Sulfonamide-Containing Library Design and Fragment-Based Screening

As a structurally well-defined secondary sulfonamide with a balanced physicochemical profile (MW 374.46; clogP ~1.8; tPSA ~87 Ų; 1 HBD; 6 HBA; 7 rotatable bonds), CAS 694475-83-7 satisfies all Lipinski and Veber criteria for drug-likeness [4]. It is commercially available from multiple vendors as a research-grade building block (typical purity ≥95%) and can serve as a core scaffold for parallel library synthesis through: (i) N-functionalization of the secondary sulfonamide; (ii) electrophilic aromatic substitution on the tosyl ring; or (iii) diversification at the piperazine nitrogen. The compound's moderate complexity (fsp³ = 0.39) and the availability of a high-resolution X-ray structure of its close analog ML342 bound to a protein target make it suitable for fragment-elaboration and structure-based design campaigns.

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